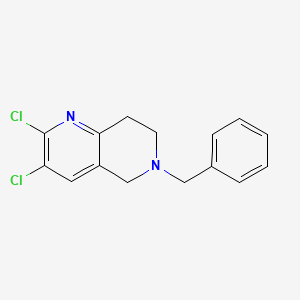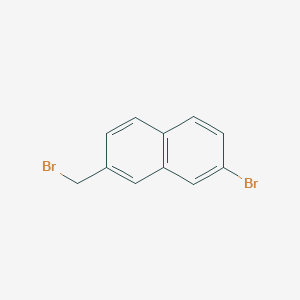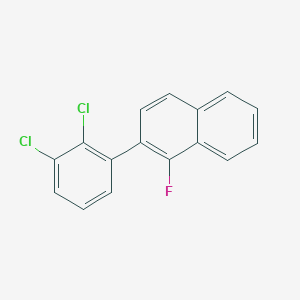
6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a dichlorinated pyridine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the dichloro groups to other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines with different functional groups.
科学的研究の応用
6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
- 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Uniqueness
6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the presence of both benzyl and dichloro groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C15H14Cl2N2 |
|---|---|
分子量 |
293.2 g/mol |
IUPAC名 |
6-benzyl-2,3-dichloro-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C15H14Cl2N2/c16-13-8-12-10-19(7-6-14(12)18-15(13)17)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
InChIキー |
DGJYZGVEAURUTF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC(=C(N=C21)Cl)Cl)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone](/img/structure/B11834614.png)
![Propan-2-yl [methyl(diphenyl)silyl]acetate](/img/structure/B11834621.png)
![N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine](/img/structure/B11834623.png)
![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)


![N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide](/img/structure/B11834648.png)

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)
![2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B11834660.png)

![N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine](/img/structure/B11834683.png)
